molecular formula C24H30N4O3 B1678925 PNU-142633 CAS No. 187665-65-2

PNU-142633

Katalognummer: B1678925
CAS-Nummer: 187665-65-2
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: PNTVCCRNJOGKGA-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PNU-142633 ist ein experimenteller Medikamentenkandidat, der hauptsächlich zur Behandlung von Migräne untersucht wird. Er wirkt als selektiver, hoch affiner Antagonist des 5-Hydroxytryptamin-1D-Rezeptors. Diese Verbindung hat sich aufgrund ihrer höheren Affinität für den 5-Hydroxytryptamin-1D-Rezeptor im Vergleich zum 5-Hydroxytryptamin-1B-Rezeptor als vielversprechend erwiesen, der ein häufiges Ziel für typische Migränemedikamente wie Triptane ist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

    Bildung des Isochromanrings: Die Synthese beginnt mit der Bildung der Isochromanringstruktur.

    Einführung des Piperazin-Moleküls: Der Piperazinring wird durch eine nucleophile Substitutionsreaktion eingeführt.

    Carbamoylierung: Der letzte Schritt beinhaltet die Carbamoylierung des Piperazinrings zur Bildung des gewünschten Produkts, this compound.

Die Reaktionsbedingungen für diese Schritte umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
  • Molecular Formula : C24H30N4O3
  • Molecular Weight : 414.52 g/mol
  • Purity : ≥98%

PNU 142633 exhibits a Ki value of 6 nM at the human 5-HT1D receptor, indicating a strong binding affinity, while showing negligible affinity for the 5-HT1B receptor (Ki > 18,000 nM) .

PNU 142633 has been shown to:

  • Inhibit sympathetic tachycardic responses.
  • Block neurogenic plasma protein extravasation in vivo.
  • Reduce trigeminal ganglion-induced increases in blood flow .

Efficacy in Migraine Models

In preclinical studies, PNU 142633 demonstrated efficacy comparable to sumatriptan, a commonly used migraine medication. It was found to effectively prevent plasma protein extravasation induced by trigeminal ganglion stimulation and reduced blood flow increases in relevant brain regions .

Comparison with Other Agonists

Agent Ki Value (nM) Effectiveness
PNU 1426336Comparable to sumatriptan
Sumatriptan~14Standard migraine treatment
Other agonistsVariedLess selective or effective

PNU 142633’s selective action on the 5-HT1D receptor suggests that it may offer benefits over traditional triptans by potentially reducing side effects associated with non-selective agonists .

Phase II Trials

A notable Phase II trial investigated the safety and efficacy of PNU 142633 in patients experiencing acute migraine attacks. The study involved a randomized, double-blind, placebo-controlled design with participants receiving a single oral dose of either PNU 142633 or placebo. Results indicated no statistically significant differences in headache relief between the two groups at various time points post-administration .

Adverse Events Reported :

  • Chest pain (2 patients)
  • QTc prolongation (3 patients)

These findings suggest that while PNU 142633 may have therapeutic potential, further research is necessary to establish its clinical utility and safety profile .

Summary of Findings from Clinical Studies

Study Type Findings
Phase II TrialNo significant headache relief vs placebo
Adverse EventsChest pain, QTc prolongation
Preclinical EfficacyComparable efficacy to sumatriptan

Wirkmechanismus

Target of Action

PNU-142633 is a high affinity, selective and orally active agonist for the 5-HT1D receptor . The 5-HT1D receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and is primarily found in the human brain, particularly in the frontal cortex, basal ganglia, and hippocampus .

Mode of Action

This compound exerts its effect by selectively binding to the 5-HT1D receptors with a Ki of 6 nM . This binding inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation .

Biochemical Pathways

The 5-HT1D receptor is part of the serotonin receptor family, which plays a crucial role in the serotonin system. This system is involved in numerous biochemical pathways in the brain, affecting mood, anxiety, sleep, and other functions . By selectively binding to the 5-HT1D receptor, this compound can influence these pathways and their downstream effects.

Pharmacokinetics

This compound is well tolerated after oral administration . After the 1.0 mg and 3.0 mg doses, plasma concentrations of this compound were either below or only slightly above the lower limit of quantitation (2 ng/ml). At higher doses (30-100 mg), the terminal half-life was relatively constant at approximately 11 hours . Neither Cmax nor AUC (0-infinity) increased proportionally with the administered dose . The mean percentage of the dose excreted in the urine as intact this compound increased from 14.3% after the 1 mg dose to 49.3% after the 100 mg dose .

Result of Action

The binding of this compound to the 5-HT1D receptor inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation . These effects could potentially be beneficial in the treatment of conditions such as migraines .

Biochemische Analyse

Biochemical Properties

PNU-142633 plays a significant role in biochemical reactions by selectively binding to the 5-HT1D receptor with high affinity. This interaction inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation in vivo . The compound’s selectivity for the 5-HT1D receptor over the 5-HT1B receptor is notable, with Ki values of 6 nM and >18000 nM, respectively . This selectivity is crucial as it differentiates this compound from other migraine treatments that target both receptors.

Cellular Effects

This compound influences various cellular processes, particularly in the context of migraine treatment. It has been shown to reduce the increase in blood flow in the cat nucleus trigeminal caudalis elicited by electrical stimulation of the trigeminal ganglion . This effect is comparable to that of sumatriptan, a well-known migraine medication. Additionally, this compound does not significantly alter vascular resistance in carotid, meningeal, and coronary arteries, which is a beneficial property for avoiding cardiovascular side effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT1D receptor, leading to the inhibition of plasma protein extravasation and reduction of blood flow in specific brain regions associated with migraine . The compound’s intrinsic activity at the human 5-HT1D receptor is approximately 70% that of serotonin (5-HT), making it a potent agonist . This binding interaction is critical for its therapeutic effects in migraine management.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and a relatively constant terminal half-life of approximately 11 hours at higher doses (30-100 mg) . The compound is well-tolerated after oral administration, with no significant dose-related effects on vital sign parameters or ECG changes . These findings support its potential for long-term use in migraine treatment.

Dosage Effects in Animal Models

Studies in animal models have shown that this compound’s effects vary with dosage. For instance, in rats, the administration of this compound at a dose of 1 μg/μl did not significantly affect recognition index in the novel object recognition test

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with the 5-HT1D receptor. The compound’s metabolism and excretion have been studied, revealing that a significant percentage of the dose is excreted in the urine as intact this compound . This information is essential for understanding its pharmacokinetics and potential impact on metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner consistent with its role as a 5-HT1D receptor agonist. The compound’s high affinity for the receptor ensures its effective localization and accumulation at target sites, facilitating its therapeutic action .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to the 5-HT1D receptor, which is predominantly found in the central nervous system. This localization is crucial for its function in modulating neurotransmitter release and reducing migraine symptoms .

Vorbereitungsmethoden

The synthesis of PNU-142633 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Isochroman Ring: The synthesis begins with the formation of the isochroman ring structure.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Carbamoylation: The final step involves the carbamoylation of the piperazine ring to form the desired product, this compound.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

PNU-142633 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an den aromatischen Ring oder das Piperazinmolekül einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nucleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

PNU-142633 ist einzigartig in seiner hohen Selektivität für den 5-Hydroxytryptamin-1D-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

    Sumatriptan: Ein häufig verwendetes Migränemedikament, das sowohl den 5-Hydroxytryptamin-1B- als auch den 5-Hydroxytryptamin-1D-Rezeptor angreift.

    Zolmitriptan: Ein weiteres Migränemedikament mit einem ähnlichen Wirkmechanismus wie Sumatriptan.

    Rizatriptan: Ein selektiver 5-Hydroxytryptamin-Rezeptor-Agonist, der zur Akutbehandlung von Migräne eingesetzt wird.

Im Vergleich zu diesen Verbindungen hat this compound eine höhere Affinität für den 5-Hydroxytryptamin-1D-Rezeptor, was zu weniger Nebenwirkungen im Zusammenhang mit dem 5-Hydroxytryptamin-1B-Rezeptor führen kann .

Biologische Aktivität

PNU 142633 is a highly selective and potent agonist of the 5-HT1D receptor, which plays a significant role in various physiological processes, including modulation of vascular tone and neurotransmitter release. This article reviews the biological activity of PNU 142633 through detailed research findings, case studies, and data tables.

  • Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
  • Molecular Formula : C24H30N4O3
  • Purity : ≥98%

PNU 142633 selectively activates the 5-HT1D receptor with a high affinity (K_i value of 6 nM) while showing significantly lower affinity for the 5-HT1B receptor (>18000 nM) . This selectivity is crucial for its therapeutic applications, particularly in treating migraines and cardiovascular conditions.

Anti-Migraine Activity

PNU 142633 has been shown to exert anti-migraine effects by inhibiting neurogenic plasma protein extravasation and sympathetically-induced tachycardia in animal models. In preclinical studies, it demonstrated efficacy in reducing migraine-like symptoms without significantly altering vascular resistance in cerebral arteries, unlike other triptans such as sumatriptan .

Cardiovascular Effects

Research indicates that PNU 142633 does not increase vascular resistance in carotid or coronary arteries, suggesting a unique profile among 5-HT agonists. This characteristic may reduce the risk of vasoconstriction-related side effects commonly associated with other migraine treatments .

Study on Capsaicin-Induced Responses

A study investigated the effects of various agonists, including PNU 142633, on capsaicin-induced responses in canine models. The results indicated that PNU 142633 effectively inhibited carotid vasodilator responses to capsaicin, suggesting its potential utility in managing pain associated with migraines .

Pharmacological Profile Comparison

The following table summarizes the pharmacological profiles of different 5-HT agonists:

Compound5-HT1B Affinity (nM)5-HT1D Affinity (nM)
Sumatriptan7.88.5
Donitriptan9.49.3
This compound 4.8 8.3
PNU-1092915.239.04
SB2242898.06.2
BRL155726.17.9

This table illustrates that PNU 142633 has a superior affinity for the 5-HT1B receptor compared to other compounds, which may contribute to its efficacy .

Eigenschaften

IUPAC Name

(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTVCCRNJOGKGA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431734
Record name PNU-142633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187665-65-2
Record name (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187665-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU-142633
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-142633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-142633
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PNU 142633
Reactant of Route 2
PNU 142633
Reactant of Route 3
Reactant of Route 3
PNU 142633
Reactant of Route 4
PNU 142633
Reactant of Route 5
Reactant of Route 5
PNU 142633
Reactant of Route 6
Reactant of Route 6
PNU 142633

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.